Isofuranodiene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis and stabilization of isofuranodiene are challenging due to its propensity to convert spontaneously to less active isomers, such as curzerene, at room temperature. Research has shown that coordination with bioactive metal cations like silver(I) and copper(II) can stabilize isofuranodiene. Silver(I) coordination forms a labile adduct, preserving the biological activities of isofuranodiene, whereas copper(II) forms a more stable adduct but suppresses its biological activities. These findings are crucial for the industrial extraction and application of isofuranodiene, especially in medicinal contexts (Maggi et al., 2017).

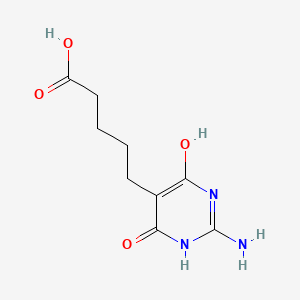

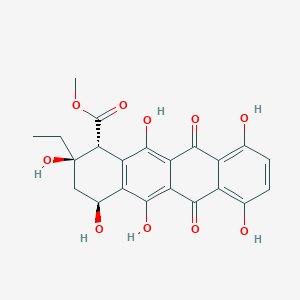

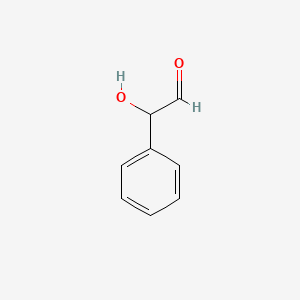

Molecular Structure Analysis

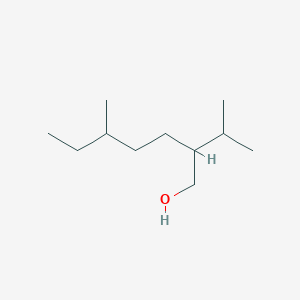

Isofuranodiene's molecular structure has been definitively identified, with two methyl groups in a syn position. This structural arrangement is pivotal for its chemical stability and biological efficacy. The coordination with silver(I) and copper(II) ions, leading to different adducts, showcases the flexible nature of isofuranodiene's molecular structure in response to external chemical stimuli (Maggi et al., 2017).

Chemical Reactions and Properties

Isofuranodiene participates in various chemical reactions, influenced by its furan ring and sesquiterpene backbone. The interaction with silver(I) and copper(II) ions demonstrates its ability to form complexes with metals, a property that can be leveraged for stabilizing the compound and modulating its biological activities. The formation of these metal complexes is a testament to the reactive nature of isofuranodiene and its potential for diverse chemical applications (Maggi et al., 2017).

Physical Properties Analysis

While the specific physical properties of isofuranodiene, such as melting point, boiling point, and solubility, were not detailed in the provided research summaries, these properties are critical for understanding its behavior in natural and industrial contexts. The stability challenges at room temperature highlight the importance of physical conditions in handling and storing isofuranodiene.

Chemical Properties Analysis

Isofuranodiene's chemical properties, including its reactivity with metals and susceptibility to isomerization, play a significant role in its biological efficacy and potential therapeutic applications. The ability to form adducts with silver(I) and copper(II) ions, thereby altering its stability and biological activities, underscores the complex interplay between isofuranodiene's chemical structure and its interactions with other chemical entities (Maggi et al., 2017).

Applications De Recherche Scientifique

Application in Pharmacology

Isofuranodiene (IFD) is a natural sesquiterpene isolated from wild celery (Smyrnium olusatrum L.) .

Summary of the Application

IFD has been investigated for its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke .

Methods of Application

Acute pre-treatment of IFD (10 mg/kg i.p.) was used in the study .

Results or Outcomes

IFD significantly reduced the levels of the inflammatory cytokines IL-1β and TNF-α, the expression of pNF-κB/NF-κB, and the lipid peroxidation indicator MDA . It also boosted a faster recovery and better scores in grid-walking and modified neurological severity scores (mNSS) tests .

Application in Pest Control

Isofuranodiene has a notable potentiality to be used as a botanical insecticide .

Summary of the Application

Isofuranodiene was encapsulated in stable microemulsions (MEs) at two concentrations (ME 750: 0.75%, ME 375: 0.375%) to develop novel mosquito larvicides .

Methods of Application

The larvicidal activity of pure isofuranodiene and its MEs against the filariasis vector Culex quinquefasciatus was assessed .

Results or Outcomes

Isofuranodiene formulated in ME 750 was effective against C. quinquefasciatus larvae, leading to significant larval mortality over time and a marked decrease in adult emergence . Both isofuranodiene MEs showed little impact on the nontarget aquatic microcrustacean Daphnia magna and on earthworms .

Application in Insecticidal Activity

Isofuranodiene has been found to have insecticidal and acaricidal activity against key pests and vectors .

Summary of the Application

Isofuranodiene was encapsulated in stable microemulsions, showing its larvicidal activity against Culex quinquefasciatus .

Methods of Application

The impact of isofuranodiene microemulsions on aquatic and terrestrial invertebrate species was evaluated .

Results or Outcomes

The impact of isofuranodiene microemulsions on aquatic and terrestrial invertebrate species was negligible .

Application in Mite Control

Isofuranodiene has been studied for its potential use in mite control .

Summary of the Application

The application of isofuranodiene resulted in inhibition of oviposition by females .

Methods of Application

A dose of 4.1 µg cm −2 of isofuranodiene was applied .

Results or Outcomes

Isofuranodiene + AgCF 3 SO 3 showed a lower bioactivity than isofuranodiene alone against T. urticae mites .

Application in Anti-Cancer Research

Isofuranodiene has been studied for its potential use in anti-cancer research .

Summary of the Application

Isofuranodiene has shown promising results in inhibiting the growth of cancer cells .

Methods of Application

Isofuranodiene was isolated and its effects on cancer cell lines were studied .

Results or Outcomes

The study found that isofuranodiene was able to inhibit the growth of cancer cells .

Application in Anti-Inflammatory Research

Isofuranodiene has been studied for its potential use in anti-inflammatory research .

Summary of the Application

Isofuranodiene has shown promising results in reducing inflammation .

Methods of Application

Isofuranodiene was isolated and its effects on inflammation were studied .

Results or Outcomes

The study found that isofuranodiene was able to reduce inflammation .

Propriétés

IUPAC Name |

(5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-IAVOFVOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC2=C(C/C(=C/CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317240 | |

| Record name | Isofuranodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Furanodiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Furanodiene | |

CAS RN |

57566-47-9 | |

| Record name | Isofuranodiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57566-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofuranodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFURANODIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E7DKT38LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

66 °C | |

| Record name | Furanodiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)

![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)